molecular formula C9H7NO6S2 B11840078 Quinoline-5,8-disulfonic acid CAS No. 5825-30-9

Quinoline-5,8-disulfonic acid

Cat. No.: B11840078
CAS No.: 5825-30-9
M. Wt: 289.3 g/mol
InChI Key: QHFXNJOLPYEQAL-UHFFFAOYSA-N
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Description

Quinoline-5,8-disulfonic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound is particularly notable for its sulfonic acid groups at the 5 and 8 positions, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-5,8-disulfonic acid typically involves the sulfonation of quinoline. One common method is the reaction of quinoline with sulfuric acid or oleum under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation at the desired positions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. Catalysts and optimized reaction parameters are often employed to enhance the efficiency of the sulfonation process.

Chemical Reactions Analysis

Types of Reactions

Quinoline-5,8-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the sulfonic acid groups, leading to the formation of sulfonamide derivatives.

    Substitution: The sulfonic acid groups can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Quinoline-5,8-disulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in treating diseases such as malaria and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinoline-5,8-disulfonic acid involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility and reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can lead to the inhibition of microbial growth, modulation of enzyme activity, and other biological effects.

Comparison with Similar Compounds

Quinoline-5,8-disulfonic acid can be compared with other quinoline derivatives, such as:

    Quinoline-5-sulfonic acid: Lacks the additional sulfonic acid group at the 8 position, resulting in different reactivity and applications.

    8-Hydroxyquinoline: Contains a hydroxyl group instead of sulfonic acid groups, leading to different chemical properties and uses.

    Quinoline-5,7-disulfonic acid: Has sulfonic acid groups at different positions, affecting its chemical behavior and applications.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives.

Properties

CAS No.

5825-30-9

Molecular Formula

C9H7NO6S2

Molecular Weight

289.3 g/mol

IUPAC Name

quinoline-5,8-disulfonic acid

InChI

InChI=1S/C9H7NO6S2/c11-17(12,13)7-3-4-8(18(14,15)16)9-6(7)2-1-5-10-9/h1-5H,(H,11,12,13)(H,14,15,16)

InChI Key

QHFXNJOLPYEQAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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